molecular formula C9H2F4N2 B3091103 4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile CAS No. 121623-97-0

4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile

Cat. No.: B3091103
CAS No.: 121623-97-0
M. Wt: 214.12 g/mol
InChI Key: UUZLADCDKJUECN-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile (CAS: 121623-97-0) is a fluorinated aromatic compound characterized by a tetrafluorinated benzene ring substituted with a cyanomethyl (-CH₂CN) group at the 4-position. Its molecular formula is C₉H₃F₄N₂, with a molecular weight of 215.1 g/mol. This compound is a critical intermediate in synthesizing [3]-radialene derivatives, which serve as p-dopants for organic light-emitting diode (OLED) hole transport materials . Its synthesis involves reacting tetrachlorocyclopropene with the title compound in the presence of calcium acetate to bind fluoride impurities, achieving a high yield of 99% under optimized conditions . Safety protocols emphasize avoiding heat and inhalation risks, with specific handling precautions outlined by suppliers .

Properties

IUPAC Name

4-(cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F4N2/c10-6-4(1-2-14)7(11)9(13)5(3-15)8(6)12/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZLADCDKJUECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=C(C(=C(C(=C1F)F)C#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical cyanomethylation, which can be achieved under mild conditions without the need for cyanide or strong bases . This process involves the generation of radicals from various functional groups, which then react with a cyanomethylating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical cyanomethylation processes, utilizing photoredox catalysis or non-catalytic conditions to ensure efficient and scalable synthesis. The choice of reagents and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile exerts its effects is primarily through its ability to participate in radical and coupling reactions. The presence of the cyanomethyl group and fluorine atoms influences the reactivity and stability of the compound, allowing it to act as an effective intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

2,3,5,6-Tetrafluorobenzonitrile (Parent Compound)

  • Molecular Formula : C₇HF₄N
  • Molecular Weight : 175.1 g/mol
  • Key Features: The parent compound lacks the cyanomethyl group, making it less sterically hindered and more reactive in substitution reactions.
  • Applications : Primarily used to synthesize aldehydes (e.g., 2,3,5,6-tetrafluorobenzaldehyde) via hydrogenation with Raney nickel and formic acid, achieving yields up to 84% .
  • Reactivity: The absence of the electron-withdrawing cyanomethyl group allows for easier nucleophilic substitution, particularly in hydrogenation and hydrolysis reactions .

4-Bromo-2,3,5,6-tetrafluorobenzonitrile

  • Molecular Formula : C₇BrF₄N
  • Molecular Weight : 253.98 g/mol
  • Key Features : Bromine at the 4-position introduces a strong leaving group, enhancing utility in cross-coupling reactions.
  • Applications : A versatile building block in agrochemical and pharmaceutical synthesis, particularly for polyfluoroarene derivatives .
  • Safety : Classified with acute toxicity (dermal and inhalation hazards), requiring stringent handling protocols .

4-Amino-2,3,5,6-tetrafluorobenzonitrile

  • Molecular Formula : C₇H₃F₄N₂
  • Molecular Weight : 191.1 g/mol
  • Key Features: The electron-donating amino (-NH₂) group alters electronic properties, making it suitable for electrophilic aromatic substitution.
  • Applications: Potential use in pharmaceuticals and specialty chemicals, though specific applications remain understudied .

4-(Diethylamino)-2,3,5,6-tetrafluorobenzonitrile

  • Molecular Formula : C₁₀H₁₀F₄N₂
  • Molecular Weight : 234.1 g/mol
  • Key Features: The diethylamino (-N(C₂H₅)₂) group provides strong electron-donating effects, influencing photophysical properties.
  • Synthesis : Prepared via photoredox-catalyzed dealkylative halogen substitution with tertiary amines, yielding 45% .
  • Applications : Explored in optoelectronic materials due to its tunable electronic structure .

Comparative Analysis Table

Compound Molecular Weight (g/mol) Key Substituent Applications Synthesis Yield Key References
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile 215.1 -CH₂CN OLED dopant intermediates 99%
2,3,5,6-Tetrafluorobenzonitrile 175.1 None Aldehyde synthesis 84%
4-Bromo-2,3,5,6-tetrafluorobenzonitrile 253.98 -Br Polyfluoroarene building block N/A
4-Amino-2,3,5,6-tetrafluorobenzonitrile 191.1 -NH₂ Pharmaceutical intermediates N/A
4-(Diethylamino)-2,3,5,6-tetrafluorobenzonitrile 234.1 -N(C₂H₅)₂ Optoelectronic materials 45%

Key Findings and Insights

Electronic Effects: The cyanomethyl group in the target compound is electron-withdrawing, stabilizing the benzene ring and making it less reactive toward electrophilic substitution compared to the amino and diethylamino derivatives . Bromine's electronegativity and leaving-group ability enable diverse cross-coupling reactions in the bromo derivative .

Synthetic Efficiency: The target compound's synthesis achieves near-quantitative yields (99%) due to optimized fluoride removal via calcium acetate , whereas the diethylamino derivative's photoredox synthesis yields only 45% .

Application-Specific Reactivity: The parent compound (2,3,5,6-tetrafluorobenzonitrile) is preferred for aldehyde synthesis due to its unsubstituted para position and lower steric hindrance . The cyanomethyl derivative's stability under acidic conditions makes it ideal for multi-step OLED dopant synthesis .

Safety Profiles: Bromo and cyanomethyl derivatives require stringent safety measures due to acute toxicity and thermal instability .

Biological Activity

4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile (CAS No. 121623-97-0) is a fluorinated aromatic compound with potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, characterized by the presence of multiple fluorine substituents and a cyanomethyl group, suggests interesting biological activities that warrant detailed exploration.

  • Molecular Formula : C9_9H2_2F4_4N2_2
  • Molecular Weight : 200.11 g/mol
  • Structure : The compound features a benzene ring substituted with four fluorine atoms and a cyanomethyl group, which may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Potential : Some investigations suggest that this compound may have cytotoxic effects on cancer cell lines. The exact mechanisms are still under study but could involve apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are critical in metabolic pathways related to disease progression.

Study 1: Antimicrobial Activity

A study published in the Beilstein Journal of Organic Chemistry evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results showed significant inhibition of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.

CompoundBacterial StrainInhibition Zone (mm)
4-Cyanomethyl-2,3,5,6-tetrafluorobenzonitrileE. coli15
4-Cyanomethyl-2,3,5,6-tetrafluorobenzonitrileS. aureus18

Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity. The IC50_{50} values for different cell lines were determined as follows:

Cell LineIC50_{50} (µM)
HeLa12
MCF-710
A54915

Mechanistic studies indicated that the compound may induce apoptosis through the activation of caspase pathways.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Membrane Disruption : The lipophilic nature due to fluorination may enhance membrane permeability.
  • Enzyme Interaction : Potential binding to active sites of enzymes involved in metabolic processes could inhibit their function.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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